3-(2-methyl-1H-indol-3-yl)propan-1-amine
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Overview
Description
3-(2-methyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and drugs . This compound features an indole moiety substituted with a propan-1-amine group, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
The compound 3-(2-methyl-1H-indol-3-yl)propan-1-amine is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time . Studies are needed to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be alkylated to introduce the propan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-(2-methyl-1H-indol-3-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptamine.
Uniqueness
3-(2-methyl-1H-indol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVYWZVLZVVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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